Dibutyl trimethylsilyl phosphite

Description

Dibutyl phosphite (DBP), with the chemical formula C₈H₁₉O₃P and CAS Registry Number 1809-19-4, is an organophosphorus compound classified as a phosphite ester. It is structurally characterized by two butyl groups attached to a phosphorus atom via oxygen, with one hydroxyl group remaining . This compound is widely utilized in polymer chemistry as a stabilizer and plasticizer due to its ability to interact with polymeric matrices, enhancing thermal stability and preventing oxidation . Its molecular weight is 194.21 g/mol, and it exists as a colorless to pale yellow liquid under standard conditions .

Key applications include its role in synthesizing conducting polyaniline films, where it prevents oxidation into phosphate forms during thermal processing . DBP is also a precursor in the production of organophosphorus flame retardants and lubricant additives .

Properties

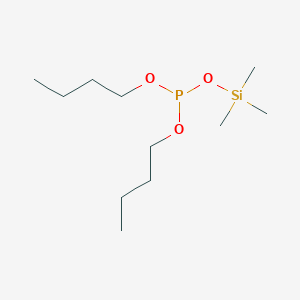

CAS No. |

55274-10-7 |

|---|---|

Molecular Formula |

C11H27O3PSi |

Molecular Weight |

266.39 g/mol |

IUPAC Name |

dibutyl trimethylsilyl phosphite |

InChI |

InChI=1S/C11H27O3PSi/c1-6-8-10-12-15(13-11-9-7-2)14-16(3,4)5/h6-11H2,1-5H3 |

InChI Key |

GGZBIUWVVGYYDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(OCCCC)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl trimethylsilyl phosphite can be synthesized through the reaction of dibutyl phosphite with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, often at room temperature, and does not require an inert atmosphere . Another method involves the reaction of dibutyl phosphite with hexamethyldisilazane, which also yields high purity products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The reaction is typically catalyzed by zinc sulfate and diethylamine, which facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Dibutyl trimethylsilyl phosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dibutyl trimethylsilyl phosphate.

Substitution: It participates in substitution reactions, particularly with alkyl halides, to form phosphonate esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Substitution: Alkyl halides such as methyl iodide are often used in substitution reactions.

Major Products Formed

Oxidation: Dibutyl trimethylsilyl phosphate.

Substitution: Various phosphonate esters depending on the alkyl halide used.

Scientific Research Applications

Dibutyl trimethylsilyl phosphite has several applications in scientific research:

Biology: It serves as a reagent in the modification of biomolecules.

Medicine: It is explored for its potential use in drug delivery systems.

Mechanism of Action

The mechanism of action of dibutyl trimethylsilyl phosphite involves its ability to undergo oxidation and substitution reactions. In high-voltage lithium-ion batteries, it forms protective films on electrode surfaces through electrochemical redox reactions, enhancing the stability of the electrode-electrolyte interface . The compound’s reactivity with hydrofluoric acid also contributes to its effectiveness in removing impurities from the electrolyte .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphite esters vary significantly in reactivity, stability, and applications based on substituent groups. Below is a comparative analysis of DBP with structurally or functionally related compounds.

Diethyl Trimethylsilyl Phosphite (CAS 13716-45-5)

- Structure : Contains a trimethylsilyl (TMS) group and ethyl substituents.

- Reactivity : The TMS group acts as a protecting group in nucleophilic substitution reactions, enabling selective deprotection in multi-step syntheses .

- Applications: Primarily used in organophosphorus chemistry to synthesize phosphonates and phosphate esters. Unlike DBP, its silyl group enhances stability in acidic conditions, making it valuable in controlled reactions .

Tris(trimethylsilyl) Phosphite (TMSPi)

- Structure : Three TMS groups attached to a phosphorus atom.

- Reactivity : Functions as a hydrofluoric acid (HF) scavenger in lithium-ion battery electrolytes, stabilizing electrode interfaces .

- Applications : Critical in energy storage systems, contrasting with DBP’s role in polymer modification. TMSPi’s silyl groups enable efficient HF neutralization, preventing electrode corrosion .

- Thermal Stability : Superior to DBP due to the inertness of silyl groups.

Triphenyl Phosphite (CAS 101-02-0)

- Structure : Three phenyl groups attached to phosphorus.

- Reactivity : Less nucleophilic than DBP due to bulky aromatic substituents, which hinder interaction with polymers.

- Applications : Used as a stabilizer in PVC and a precursor for aryl phosphates. Unlike DBP, it is less effective in preventing oxidation in polyaniline systems .

- Safety : Higher toxicity risk compared to aliphatic phosphites like DBP .

Trimethyl Phosphite (TMP, CAS 512-56-1)

- Structure : Three methyl groups attached to phosphorus.

- Reactivity : More volatile and reactive than DBP, with applications in pesticide synthesis and as a reducing agent .

- Thermal Stability : Lower than DBP, decomposing at moderate temperatures .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity and Stability

| Compound | Reactivity with Polyaniline | HF Scavenging | Thermal Stability (°C) |

|---|---|---|---|

| Dibutyl Phosphite | Prevents oxidation | No | Stable up to 200 |

| TMSPi | Not reported | Yes | >250 |

| Triphenyl Phosphite | Ineffective | No | ~180 |

Key Research Findings

DBP in Polymer Chemistry : DBP interacts with polyaniline via proton donation, stabilizing its conductive form and inhibiting oxidation to phosphate derivatives. This property is absent in phosphonate tautomers .

Role of Silyl Groups : Compounds like TMSPi and Diethyl Trimethylsilyl Phosphite leverage silyl groups for enhanced stability and targeted reactivity, contrasting with DBP’s aliphatic behavior .

Electrolyte Additives : TMSPi outperforms DBP in battery applications due to its HF scavenging capability, highlighting the impact of substituents on functionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.